6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-5-2-1-3-6-11)16-9-12-7-4-8-15-13(12)10-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMQONNKSPZYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the substituent at the 6-position critically influences molecular properties. Key analogues and their characteristics are summarized below:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 6-Benzoyl derivative (Target) | Benzoyl (C₆H₅CO-) | C₁₃H₁₀N₂O | 210.23* | Electron-withdrawing, moderate lipophilicity |
| 6-Benzyl-5H,6H,7H-pyrrolo[...] | Benzyl (C₆H₅CH₂-) | C₁₄H₁₄N₂ | 210.27 | Electron-donating, higher lipophilicity |
| 3-(Trifluoromethyl) hydrochloride | CF₃ | C₉H₈ClF₃N₂ | 248.62 | Enhanced metabolic stability, polar |
| 4-Bromo-5H-pyrrolo[...]pyridin-5-one | Br | C₁₀H₁₁BrN₂O | 255.12 | Steric bulk, halogen-bonding capability |
*Calculated based on structural similarity to benzyl analogue .
Key Observations :
- Lipophilicity : Benzyl and bromo derivatives exhibit higher logP values than the benzoyl analogue, which may impact membrane permeability and bioavailability.
- Solubility : The trifluoromethyl derivative, as a hydrochloride salt, shows improved aqueous solubility compared to neutral benzoyl/benzyl analogues .
Structural and Crystallographic Insights
- Benzyl Derivative : X-ray crystallography confirms a planar pyrrolo[3,4-b]pyridine core with the benzyl group adopting a perpendicular orientation, minimizing steric clash .
- Benzoyl Derivative : Predicted to exhibit similar planarity, but the carbonyl group may participate in hydrogen bonding with target proteins.
Biological Activity
6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, including antimicrobial effects, anticancer potential, and mechanisms of action based on recent research findings.
- Molecular Formula : C14H14N2
- Molecular Weight : 210.27 g/mol
- CAS Number : 109966-30-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antimicrobial activity .
- Biofilm Inhibition : It showed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
Research into the anticancer effects of pyrrolo[3,4-b]pyridine derivatives has yielded promising results:
- FAK Kinase Inhibition : Compounds derived from pyrrolo[3,4-b]pyridine were found to inhibit focal adhesion kinase (FAK), a target in cancer therapy. This inhibition correlated with reduced proliferation in several cancer cell lines including U-87MG and A-549 .
- Cell Viability Studies : In vitro studies indicated that these compounds could significantly reduce cell viability in cancer models with IC50 values ranging from 0.36 to 0.78 µM for various derivatives .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial DNA replication and folate synthesis respectively. IC50 values for these targets ranged from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial efficacy of several derivatives including this compound against common pathogens. Results indicated that certain derivatives had superior activity compared to established antibiotics.
-
Cancer Cell Line Studies :
- Research focused on the effects of this compound on human cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell growth effectively.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
